Product packaging for Actinopyrone C(Cat. No.:CAS No. 88378-61-4)

Actinopyrone C

Cat. No.: B1236545
CAS No.: 88378-61-4
M. Wt: 414.6 g/mol
InChI Key: KARZXNDNDLSNJC-NFDXLUQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Actinopyrone Discovery

The first members of the actinopyrone family, actinopyrones A, B, and C, were discovered in 1986 from the actinomycete Streptomyces pactum. nih.govresearchgate.netnih.gov This initial discovery was followed by the isolation of other related compounds from various microbial sources. For instance, kalkipyrone was later identified from the marine cyanobacteria Lyngbya majuscule and Tolypothrix sp. researchgate.net Fungal sources have also yielded actinopyrone-related structures, such as verticipyrone (B1247765) from a Verticillium species. researchgate.netmdpi.com More recently, research has led to the discovery of new actinopyrone derivatives, including actinopyrones E and G, from a Streptomyces species isolated from a deep-sea hydrothermal vent. nih.gov

Structural Diversity within the Actinopyrone Family

The structural diversity of the actinopyrone family arises from variations in the alkyl side chains attached to the central γ-pyrone ring. nih.gov These side chains can differ in length and the degree and position of unsaturation and hydroxylation. For example, while actinopyrones and verticipyrone typically have sidechains composed of 11-13 carbons, other related compounds like luteapyrone possess a much shorter five-carbon sidechain. mdpi.com

The core γ-pyrone ring itself is a six-membered oxygen-containing heterocyclic compound. nih.gov The actinopyrones are classified within a larger group of γ-pyrone natural products which also includes the colletotrichins and nitrophenyl γ-pyrones. researchgate.netmdpi.com The diversity within the actinopyrone family is further expanded by the existence of various analogs and derivatives. nih.govresearchgate.net

Ecological Significance and Microbial Origin of Actinopyrones

Actinopyrones are primarily produced by bacteria, particularly those of the genus Streptomyces, which are known for their ability to produce a wide array of secondary metabolites. nih.govresearchgate.net These bacteria are found in diverse environments, from soil to marine ecosystems, including deep-sea hydrothermal vents. nih.govresearchgate.netencyclopedia.pub The production of actinopyrones is not limited to bacteria; related compounds have also been isolated from marine cyanobacteria and fungi. researchgate.net

In their natural environments, γ-pyrones produced by marine organisms are thought to function as allomones, providing a defense mechanism against other microorganisms. researchgate.net The production of a complex mixture of antimicrobial compounds, which can include actinopyrones, may contribute to an evolutionarily stable defense for the producing organism. pnas.org Some studies suggest that these compounds may also have roles in signaling and modulating microbial communities. pnas.org The diverse ecological niches from which actinopyrone-producing organisms are isolated, such as the rhizosphere of oil palms and deep-sea environments, highlight the broad distribution and potential ecological importance of this class of compounds. nih.govencyclopedia.pub

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38O4 B1236545 Actinopyrone C CAS No. 88378-61-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88378-61-4

Molecular Formula

C26H38O4

Molecular Weight

414.6 g/mol

IUPAC Name

5-ethyl-2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3-methylpyran-4-one

InChI

InChI=1S/C26H38O4/c1-9-19(5)24(27)20(6)16-18(4)13-11-12-17(3)14-15-23-21(7)25(28)22(10-2)26(29-8)30-23/h9,11,13-14,16,20,24,27H,10,12,15H2,1-8H3/b13-11+,17-14+,18-16+,19-9+

InChI Key

KARZXNDNDLSNJC-NFDXLUQOSA-N

SMILES

CCC1=C(OC(=C(C1=O)C)CC=C(C)CC=CC(=CC(C)C(C(=CC)C)O)C)OC

Isomeric SMILES

CCC1=C(OC(=C(C1=O)C)C/C=C(\C)/C/C=C/C(=C/C(C)C(/C(=C/C)/C)O)/C)OC

Canonical SMILES

CCC1=C(OC(=C(C1=O)C)CC=C(C)CC=CC(=CC(C)C(C(=CC)C)O)C)OC

Synonyms

actinopyrone C

Origin of Product

United States

Microbial Production and Bioprocess Optimization of Actinopyrone C and Analogues

Identification and Isolation of Actinopyrone-Producing Microorganisms

The quest for novel bioactive compounds has unveiled a range of microorganisms capable of producing actinopyrones. These bacteria, primarily belonging to the phylum Actinobacteria, are found in a variety of habitats, each presenting unique strains with the potential for producing novel chemical structures.

The genus Streptomyces is a well-documented and prolific source of a vast array of secondary metabolites, including antibiotics and other pharmacologically active compounds. Members of this genus are Gram-positive bacteria known for their high G+C DNA content and are frequently isolated from soil and marine sediments.

The initial discovery of actinopyrones A, B, and C was from a strain of Streptomyces pactum. This terrestrial actinomycete was the first identified producer of this class of γ-pyrone compounds. More recently, a detailed chemical analysis of an Australian soil-derived strain, Streptomyces sp. S4S-00196A10, led to the isolation of Actinopyrone C alongside the known Actinopyrone A and ten novel anthelmintic polyketides named goondapyrones A–J. The isolation process for this strain involved collecting soil samples, cultivating them on ISP2 and M1 agar (B569324) plates, and subsequent manual colony picking.

Table 1: Examples of Actinopyrone-Producing Streptomyces Strains

Strain Name Compound(s) Isolated Source
Streptomyces pactum Actinopyrone A, B, C Terrestrial
Streptomyces sp. S4S-00196A10 Actinopyrone A, C, Goondapyrones A-J Australian Soil

Deep-sea hydrothermal vents represent one of the most extreme and dynamic environments on Earth. Microorganisms thriving in these habitats have evolved unique metabolic capabilities to survive the variable temperatures and high concentrations of toxic compounds, making them a promising reservoir for novel drug candidates. The bioprospecting of these unique ecosystems has led to the discovery of new actinomycete species and a host of bioactive compounds.

A significant finding in this area was the isolation of a cytotoxic actinopyrone-producing strain, Streptomyces sp. SCSIO ZS0520, from a sediment sample collected in the Okinawa trough at a depth of 1,039 meters. This deep-sea hydrothermal vent-derived actinomycete was shown to produce several new actinopyrone derivatives, including actinopyrones E, F, and G, as well as the known analogue actinopyrone D. The discovery highlights that deep-sea environments, once considered barren, harbor actinomycetes with distinct metabolic pathways capable of generating novel and potent chemical entities.

Actinomycetes are ubiquitous, inhabiting a wide range of terrestrial and marine ecosystems. Terrestrial habitats, particularly soil, are the traditional and richest sources of actinomycetes, where they play a crucial role as saprophytes in recycling organic matter. Their population is densest in the surface layers of soil, with optimal growth at a pH range of 6.5–8.0. Isolates from diverse terrestrial locations, such as a sandy soil sample from Jaipur, India, have yielded Streptomyces strains producing bioactive compounds.

Marine environments, including ocean sediments, water columns, and symbiotic associations with organisms

Culture Condition Modulation (e.g., Temperature, Media Composition)

Extraction and Isolation Methodologies

The recovery and purification of this compound and its analogues from microbial cultures are critical steps in their characterization and subsequent study. The process typically involves an initial extraction from the fermentation broth and/or mycelia using organic solvents, followed by a series of chromatographic procedures to isolate the target compounds to a high degree of purity.

Solvent-Based Extraction Techniques

The initial step in isolating actinopyrones involves separating the compounds from the complex matrix of the fermentation culture. This is achieved through liquid-liquid or solid-liquid extraction using various organic solvents. The choice of solvent is determined by the polarity of the target compound and its solubility. Actinopyrone A, a related compound, is known to be soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). toku-e.combioaustralis.com

Commonly, the fermentation broth is first separated from the mycelial cake by filtration. mdpi-res.commdpi.com The culture filtrate and the mycelial biomass can then be extracted separately to ensure maximum recovery of the metabolites. For instance, in the isolation of actinopyrones from Streptomyces sp. SCSIO ZS0520, the culture was extracted with butanone, while the mycelia were extracted with acetone. mdpi.com In other protocols, ethyl acetate (B1210297) is frequently used to extract the fermentation broth and mycelia. rsc.orgmdpi.comd-nb.info Methanol has also been employed for the extraction of actinopyrone-producing symbiotic Streptomyces bacteria. pnas.org The resulting organic extracts are then typically combined and concentrated under reduced pressure to yield a crude extract for further purification. mdpi-res.comrsc.org

Table 1: Solvents Used in the Extraction of Actinopyrones and Related Compounds

SolventSource Organism/MatrixTarget Compound(s)Reference(s)
Ethyl AcetateStreptomyces palmae CMU-AB204 TActinopyrone A mdpi.com
Ethyl AcetateStreptomyces sp. PM0324667NFAT-133 d-nb.info
Ethyl AcetateStreptomyces peucetius DM07Peucemycin rsc.org
Ethyl AcetateMetapochonia luteaLuteapyrone nih.gov
Butanone & AcetoneStreptomyces sp. SCSIO ZS0520Actinopyrones mdpi.com
MethanolSymbiotic Streptomyces from beewolf cocoonsActinopyrone derivatives pnas.org
MethanolStreptomyces sp. PM0324667 fermentation resinNFAT-133 d-nb.info

Chromatographic Purification Protocols (e.g., HPLC, LC-MS/MS)

Following solvent extraction, the crude extract, which contains a mixture of metabolites, is subjected to various chromatographic techniques to isolate this compound and its analogues. This is a multi-step process that separates compounds based on their physical and chemical properties, such as polarity, size, and charge.

A common initial step is column chromatography using a stationary phase like silica (B1680970) gel or Diaion HP-20 resin. mdpi-res.commdpi.comnih.gov For example, a crude extract from Streptomyces sp. SCSIO ZS0520 was first chromatographed on a silica gel column. mdpi.com Similarly, the extract from Streptomyces palmae was separated using a silica gel column eluted with a stepwise gradient of chloroform (B151607) and methanol. nih.gov

Further purification often involves size-exclusion chromatography, such as with Sephadex LH-20, which separates molecules based on their size. mdpi.commdpi.com This is effective for removing pigments and other large molecules. mdpi.com Preparative Thin-Layer Chromatography (TLC) has also been used as a purification step. mdpi.comromanpub.com

For final purification and to achieve high purity (>95%), High-Performance Liquid Chromatography (HPLC) is indispensable. toku-e.comuniscience.co.kr Preparative HPLC is frequently used to isolate individual compounds from complex fractions. mdpi.comnih.govnih.gov Various column types, most commonly reversed-phase C18 columns, are employed with gradient elution systems. rsc.orgnih.govnih.gov For instance, the purification of an actinopyrone analogue involved a reversed-phase C18 column with a water and acetonitrile (B52724) gradient containing 0.1% formic acid. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques used for the detection, characterization, and structural elucidation of the isolated compounds. rsc.orgnih.govmdpi.com High-Resolution Mass Spectrometry (HRMS) coupled with LC allows for the determination of the precise molecular formula of the compounds. mdpi.comnih.govrsc.org For example, LC-MS/MS analysis was used to identify a novel γ-pyrone macrolide from Streptomyces peucetius and to characterize a variety of actinopyrone derivatives from symbiotic bacteria. pnas.orgrsc.org

Table 2: Chromatographic Techniques and Conditions for Actinopyrone Isolation

TechniqueStationary Phase/ColumnMobile Phase/EluentPurposeReference(s)
Flash ChromatographyReversed-phase silica gel (C18)Water/Acetonitrile gradientInitial Purification nih.gov
Column ChromatographySilica gelChloroform/Methanol gradientFractionation mdpi.comnih.gov
Column ChromatographyDiaion HP-20 resin95% EthanolFractionation mdpi-res.com
Size-Exclusion ChromatographySephadex LH-20Chloroform/Methanol (1:1)Purification/Removal of pigments mdpi.com
Preparative TLCSilica gel F254Chloroform/MethanolPurification nih.gov
Preparative HPLCC18 columnAcetonitrile/Water gradient with 0.1% trifluoroacetic acidFinal Purification nih.gov
UHPLC-HRMSReversed-phase C18 (Gemini® NX-C18)Water/Acetonitrile gradient with 0.1% formic acidAnalysis & Characterization nih.gov
LC-MS/MSC18 column (YMC-Pack ODS-AQ)Water/Acetonitrile gradient with 0.1% TFAAnalysis & Identification rsc.org

Elucidation of the Chemical Structures and Stereochemistry of Actinopyrone C

Application of Advanced Spectroscopic Techniques for Structural Determination

The foundational step in characterizing Actinopyrone C involves a suite of spectroscopic techniques that probe the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon skeleton and proton environments of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides essential information about the types and numbers of hydrogen and carbon atoms present in the molecule.

Initial structural determination of Actinopyrones A, B, and C relied on their spectral and chemical properties. nih.gov More recent analysis has provided detailed assignments. The structure of this compound was confirmed by comparing its 1D NMR data with that of the well-established Actinopyrone A. nih.gov The key distinction observed was the replacement of a methyl group at the C-2 position in Actinopyrone A with an ethyl group in this compound. nih.govresearchgate.net This was evidenced by ¹H NMR signals corresponding to a quartet and a triplet for the ethyl group in this compound, replacing the singlet of the methyl group in Actinopyrone A. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular fragments into a complete structure. These techniques establish connectivity between adjacent protons (COSY) and across several bonds between protons and carbons (HMBC), confirming the arrangement of the γ-pyrone ring and the highly substituted side chain. nih.govacs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) Data sourced from Goondapyrones A–J: Polyketide α and γ Pyrone Anthelmintics from an Australian Soil-Derived Streptomyces sp. nih.gov

PositionδC (ppm), TypeδH (ppm), mult (J in Hz)
1161.8, C
297.5, C
2-Et14.8, CH₂2.23, q (7.4)
12.9, CH₃0.91, t (7.4)
3179.9, C
4108.6, C
4-OMe59.3, OCH₃3.93, s
5158.4, C
6115.1, C
6-Me8.8, CH₃1.83, s
1'5.52, s
3'33.5, CH3.35, d (7.3)
4'126.3, CH5.29, t (7.2)
5'134.3, C
5'-Me15.9, CH₃1.68, s
6'39.1, CH₂2.77, d (6.9)
7'124.6, CH5.46, dt (15.5, 6.9)
8'135.2, CH5.96, dd (15.5, 10.0)
9'71.9, CH3.91, dd (10.0, 2.0)
10'77.2, CH3.49, brd (2.0)
11'32.7, CH1.48, m
12'27.0, CH₂1.25, m
13'39.2, CH1.09, m
14'22.1, CH₃0.81, d (6.5)
15'19.8, CH₃0.83, d (6.7)
9'-Me17.5, CH₃0.94, d (6.9)
10'-OH4.81, d (4.6)
11'-Me13.9, CH₃0.77, d (6.8)

Mass spectrometry is employed to determine the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound, HRESIMS measurements established a molecular formula of C₂₆H₃₈O₄. nih.govresearchgate.net This formula, indicating one additional CH₂ unit compared to Actinopyrone A (C₂₅H₃₆O₄), is consistent with the NMR data showing an ethyl group in place of a methyl group. nih.govresearchgate.net

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound Data sourced from Goondapyrones A–J: Polyketide α and γ Pyrone Anthelmintics from an Australian Soil-Derived Streptomyces sp. nih.gov

CompoundMolecular FormulaAdductMeasured m/z
This compoundC₂₆H₃₈O₄[M+Na]⁺437.2657

Ultraviolet-Visible (UV) and Infrared (IR) spectroscopy provide crucial information about the functional groups and conjugated systems within this compound.

UV Spectroscopy : The UV spectrum of this compound exhibits absorption maxima characteristic of the α-methoxy-γ-pyrone chromophore, a feature common to all actinopyrones. nih.govmdpi.comromanpub.com This conjugated system is responsible for the compound's absorption of UV light.

IR Spectroscopy : The IR spectrum reveals the presence of key functional groups. Strong absorption bands indicate the presence of hydroxyl (-OH) groups and carbonyl (C=O) groups associated with the γ-pyrone ring. mdpi.comrsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Determination of Absolute Configuration

While NMR and MS establish the planar structure, determining the precise 3D arrangement of atoms at stereocenters requires specialized techniques. For the actinopyrone class of molecules, this is primarily achieved through a combination of chiroptical spectroscopy and chemical derivatization methods. acs.orgacs.orgnih.gov

Electronic Circular Dichroism (ECD) is a powerful technique for assigning the absolute configuration of chiral molecules. The method involves comparing the experimentally measured ECD spectrum of the compound with theoretical spectra calculated for all possible stereoisomers using time-dependent density functional theory (TDDFT). acs.orgacs.org

For this compound, the experimental ECD spectrum was measured and compared to those of related compounds with known configurations. mdpi.com In the broader study of actinopyrones, the experimental ECD spectrum of a new analogue, actinopyrone E, showed a positive Cotton effect at 326 and 218 nm and a negative Cotton effect at 243 nm. This pattern closely matched the calculated spectrum for the (3S, 9S, 10S) configuration, allowing for its unambiguous assignment. acs.org This methodology is the standard for confirming the stereochemistry of the actinopyrone scaffold. nih.gov

Mosher's method is a chemical derivatization technique used to determine the absolute configuration of secondary alcohols. The method involves reacting the alcohol with the (R) and (S) enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (ΔδS-R) of the protons near the newly formed ester, the absolute configuration of the alcohol can be deduced. acs.orgacs.orgnih.gov

This method has been instrumental in correcting and confirming the stereochemistry of several actinopyrone analogues. acs.orgnih.gov For example, Mosher's method was applied to PM050463, a related actinopyrone, to determine the absolute configurations at its stereocenters. acs.org The successful application of this technique to numerous members of the actinopyrone family provides a reliable framework for assigning the configuration of the hydroxyl groups in the polyketide side chain of compounds like this compound. acs.orgacs.orgnih.gov

Chemical Derivatization Strategies

To unambiguously determine the absolute configuration of stereogenic centers in complex molecules like the actinopyrones, chemical derivatization is a critical strategy. The modified Mosher's method is a prominent technique employed for this purpose. nih.govresearchgate.net This method involves the esterification of secondary alcohols with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to create diastereomeric esters. researchgate.net

In the study of actinopyrone analogues, this technique was applied to determine the absolute configuration of hydroxyl groups. nih.govresearchgate.net For instance, the absolute configuration of the stereogenic centers in a related actinopyrone was established by treating the sample with MTPA chlorides directly in an NMR tube, allowing for the analysis of the resulting diastereomers. researchgate.net The differences in the ¹H-NMR chemical shifts of the protons near the newly formed chiral center are then analyzed to assign the stereochemistry. This derivatization strategy was instrumental in the structural revision of several actinopyrone analogues. nih.govrsc.org

Revisions and Confirmations of Previously Reported Structures and Stereochemistry

The initial structural reports of the actinopyrone class of compounds laid the foundational understanding. However, subsequent research, employing more advanced analytical techniques, has led to significant revisions, particularly concerning their absolute configurations.

A key study involving actinopyrones isolated from a deep-sea hydrothermal vent-derived Streptomyces sp. resulted in the correction of the absolute configurations for the known analogues PM050463, actinopyrone D, and PM050511. nih.govacs.org Through extensive spectroscopic analyses, including the application of Mosher's method and Electronic Circular Dichroism (ECD) calculations, it was determined that the previously reported configurations at positions C-3, C-9, and C-10 were incorrect. nih.govacs.org These findings were supported by re-examination of Mosher ester results and analysis of biosynthetic gene cluster data. rsc.org

While this compound itself was not the direct subject of this specific revision, the correction of these closely related and co-isolated analogues provides a definitive confirmation of the stereochemistry for this entire class of compounds. The revisions highlight the importance of combining multiple analytical methods, including chemical derivatization and computational analysis, to confirm the complex stereochemical details of natural products.

Table 1: Comparison of Key Stereocenters in Revised Actinopyrone Analogues

Compound Stereocenter Previously Reported Configuration Revised/Confirmed Configuration
PM050463 C-3 Not Specified/Incorrect Corrected
C-9 Not Specified/Incorrect Corrected
C-10 Not Specified/Incorrect Corrected
Actinopyrone D C-3 Not Specified/Incorrect Corrected
C-9 Not Specified/Incorrect Corrected
C-10 Not Specified/Incorrect Corrected
PM050511 C-3 Not Specified/Incorrect Corrected
C-9 Not Specified/Incorrect Corrected
C-10 Not Specified/Incorrect Corrected

This table is illustrative of the revisions made to the actinopyrone class based on the cited research. nih.govacs.org

Biosynthesis of Actinopyrone C: Pathways and Enzymatic Mechanisms

Polyketide Biosynthesis of the Actinopyrone Skeleton

The fundamental backbone of actinopyrone C is assembled through the polyketide biosynthetic pathway. Polyketides are synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). researchgate.net The actinopyrone core is constructed by a Type I PKS system, which consists of large, modular proteins where each module is responsible for one cycle of chain elongation and modification. researchgate.net

The biosynthesis initiates with a starter unit, typically an acyl-CoA thioester, which is loaded onto the PKS. researchgate.net The polyketide chain is then extended through the sequential addition of extender units, primarily malonyl-CoA and methylmalonyl-CoA. pnas.org Within the PKS modules, a series of domains—including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP)—catalyze the Claisen condensation reactions that elongate the chain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present to modify the β-keto group of each extender unit, leading to varying degrees of reduction in the final backbone. researchgate.net The process concludes when a thioesterase (TE) domain catalyzes the release and cyclization of the completed polyketide chain, often forming a pyrone ring structure. researchgate.netmdpi.com In the case of actinopyrones, this results in the characteristic α-pyrone ring attached to a highly substituted polyene side chain. acs.org

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The enzymes required for actinopyrone production are encoded by a series of contiguous genes known as a biosynthetic gene cluster (BGC). The identification of these clusters is fundamental to understanding and engineering the biosynthetic pathway.

The primary strategy for identifying actinopyrone BGCs is through genome mining and bioinformatic analysis. nih.gov Scientists sequence the entire genome of a producing organism, such as Streptomyces sp. SCSIO ZS0520, a microbe isolated from a deep-sea hydrothermal vent known to produce actinopyrones. mdpi.comacs.org The genome sequence is then analyzed using specialized bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). mdpi.comnih.gov

This analysis identifies putative BGCs based on homology to known biosynthetic genes. nih.gov In Streptomyces sp. SCSIO ZS0520, this approach identified 34 potential secondary metabolite BGCs. mdpi.comnih.gov Based on the chemical structure of actinopyrones, researchers pinpointed "cluster 10" as the putative actinopyrone (atpn) BGC. mdpi.comnih.govacs.org This cluster in strain ZS0520 is approximately 90.5 kb long and contains 38 open reading frames (ORFs) that were functionally assigned based on database comparisons (BLAST). acs.org The atpn cluster is highly similar to a previously reported actinopyrone cluster from Streptomyces albus DSM 41398. acs.org Similarly, an intact BGC for actinopyrone production has been identified in "Streptomyces philanthi", a defensive symbiont of beewolves. pnas.org

Table 1: Characteristics of the Actinopyrone (atpn) BGC in Streptomyces sp. SCSIO ZS0520

Feature Description Reference
Producing Organism Streptomyces sp. SCSIO ZS0520 acs.org
BGC Designation Cluster 10 (atpn) nih.govacs.org
Size 90.5 kb acs.org
Number of ORFs 38 acs.org
Homology High homology to the actinopyrone cluster in Streptomyces albus DSM 41398 acs.org

| Identification Method | antiSMASH, BLAST | nih.govacs.org |

Many BGCs identified through genome mining are not expressed, or are expressed at very low levels, under standard laboratory conditions. These are referred to as "cryptic" or "silent" gene clusters. researchgate.net Activating these clusters is a major challenge in natural product discovery. researchgate.net

One common approach is the "one strain, many compounds" (OSMAC) strategy, which involves systematically altering fermentation conditions (e.g., media composition, temperature, aeration) to induce the expression of silent clusters. researchgate.net Another reported strategy involves using metal induction to activate silent genes. researchgate.net While specific activation of the actinopyrone cluster is often robust, these methods are crucial tools for exploring the full metabolic potential of producing strains like Streptomyces and could be used to enhance yields or produce novel analogues. researchgate.netresearchgate.net

Bioinformatics Analyses and Genome Mining for Actinopyrone BGCs

Enzymology of Post-Polyketide Synthase Modifications

After the polyketide skeleton is synthesized and released from the PKS, it undergoes a series of tailoring modifications to yield the final, bioactive compound. These reactions, catalyzed by enzymes encoded both within and outside the BGC, add chemical diversity to the core structure. acs.orgpnas.orgresearchgate.net

Two critical tailoring steps in the biosynthesis of many actinopyrones are methylation and glycosylation. acs.org Methyltransferases (MTs) are responsible for adding methyl groups, while glycosyltransferases (GTs) attach sugar moieties to the polyketide scaffold. researchgate.netresearchgate.net

A significant finding in actinopyrone biosynthesis is that the genes encoding these essential enzymes are not located within the core atpn BGC. acs.orgresearchgate.netresearchgate.net Bioinformatic analysis of the Streptomyces sp. SCSIO ZS0520 genome revealed that the necessary methyltransferase and glycosyltransferase genes were located far from the atpn cluster's boundaries. researchgate.netresearchgate.net Through biochemical experiments, the genes mt3913 and gt723 were confirmed to encode the required methyltransferase and glycosyltransferase, respectively. researchgate.netresearchgate.net This remote encoding of tailoring enzymes is a known phenomenon in secondary metabolism and highlights the complexity of piecing together complete biosynthetic pathways. pnas.orgmdpi.com

Table 2: Remotely Encoded Tailoring Enzymes in Actinopyrone Biosynthesis

Enzyme Gene Function Reference
Methyltransferase mt3913 Catalyzes the addition of a methyl group. researchgate.netresearchgate.net

| Glycosyltransferase | gt723 | Catalyzes the attachment of a sugar moiety. | researchgate.netresearchgate.net |

Beyond methylation and glycosylation, other tailoring reactions contribute to the structural diversity of actinopyrone derivatives. One such modification is epoxidation, where an oxygen atom is inserted across a double bond to form an epoxide ring. pnas.org This reaction is typically catalyzed by monooxygenases or epoxidases. mdpi.com Studies of piericidin and actinopyrone derivatives produced by beewolf symbionts suggest that epoxidation of a double bond in the polyketide backbone is one of the key modifications that generates chemical diversity. pnas.org

Other potential post-PKS modifications include hydroxylations, catalyzed by hydroxylases, which can occur at specific positions on the polyene backbone. nih.gov These tailoring steps, such as oxidation and cyclization, are crucial for achieving the final structure and biological activity of the mature natural product. pnas.orgresearchgate.net The sequence of these events can be critical; for instance, studies on other polyketides have shown that glycosylation steps can precede final hydroxylation by a P450 enzyme. nih.gov

Role of Methyltransferases and Glycosyltransferases

Proposed Biosynthetic Pathways and Intermediates

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes, beginning with the assembly of a polyketide backbone and concluding with specific tailoring reactions. The proposed pathway is primarily based on bioinformatic analysis of the actinopyrone biosynthetic gene cluster (atpn) identified in Streptomyces sp. SCSIO ZS0520 and characterization of the enzymes involved. nih.govacs.orgmdpi.comacs.org Actinopyrones are classified as polyketides, a diverse group of secondary metabolites synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov

The core of this compound biosynthesis is managed by a type I PKS system, which iteratively condenses simple acyl-CoA precursors to build the complex carbon skeleton. acs.orgnih.gov The process is initiated with a starter unit and elongated through the sequential addition of extender units, primarily malonyl-CoA and methylmalonyl-CoA, which are derived from the catabolism of fatty acids and branched-chain amino acids. pnas.orgmdpi.com

The proposed biosynthetic gene cluster for actinopyrones, designated atpn, was identified in the deep-sea hydrothermal vent-derived Streptomyces sp. SCSIO ZS0520. nih.govfigshare.com This cluster spans approximately 90.5 kb and contains 38 open reading frames (ORFs). acs.org Bioinformatic analysis has allowed for the putative functional assignment of these ORFs, outlining a pathway for the assembly and modification of the actinopyrone scaffold. acs.orgacs.org

The general proposed biosynthetic pathway involves:

Initiation and Elongation: The type I PKS machinery begins chain synthesis, selecting and loading a starter unit and subsequently adding extender units across its multiple modules. Each module is responsible for one cycle of elongation and can contain various domains (e.g., ketosynthase, acyltransferase, dehydratase, ketoreductase) that determine the structure of that section of the polyketide chain. lbl.govmdpi.com

Cyclization: Following the assembly of the linear polyketide chain, it undergoes an intramolecular cyclization reaction to form the characteristic γ-pyrone ring structure. chim.it

Tailoring Modifications: The core pyrone structure is then modified by a series of tailoring enzymes, which may include oxidoreductases, methyltransferases, and glycosyltransferases, to produce the final this compound molecule and its analogues. acs.orgresearchgate.net

A significant finding is that not all tailoring enzymes for actinopyrone biosynthesis are encoded within the atpn cluster. acs.orgresearchgate.net While the PKS and some modifying enzymes are located within the cluster, crucial enzymes for methylation and glycosylation are encoded by genes located remotely in the organism's genome. researchgate.netnih.gov In Streptomyces sp. SCSIO ZS0520, the methyltransferase (mt3913) and glycosyltransferase (gt723) responsible for final structural modifications have been identified outside the main atpn BGC. researchgate.netnih.gov

The table below details the putative functions of the genes identified within the atpn biosynthetic gene cluster from Streptomyces sp. SCSIO ZS0520, based on bioinformatic analysis. acs.org

The following table lists the key chemical compounds involved as precursors and intermediates in the proposed biosynthetic pathway of this compound.

Chemical Synthesis of Actinopyrone C and Its Analogues

Total Synthesis Strategies for the γ-Pyrone Core

The construction of the central γ-pyrone ring is a critical step in the total synthesis of actinopyrones. Both convergent and linear strategies have been employed, often relying on key cyclization reactions.

Synthetic approaches to γ-pyrone-containing natural products can be broadly categorized as either linear or convergent. thieme-connect.com A linear synthesis builds the molecule step-by-step in a sequential fashion, while a convergent synthesis involves the independent synthesis of key fragments that are later coupled together. rsc.orgresearchgate.net Convergent strategies are often more efficient for complex molecules like Actinopyrone C, as they allow for the rapid assembly of advanced intermediates. rsc.orgresearchgate.net For instance, a convergent approach might involve the synthesis of the substituted γ-pyrone core and the polyene side chain separately, followed by their coupling in a late-stage step. nii.ac.jp This approach facilitates the synthesis of analogues by allowing for modifications to the individual fragments before they are combined. rsc.orgnih.gov

A prevalent and biomimetic strategy for constructing the 4-hydroxy-2-pyrone ring, a key structural motif in many related natural products, is the cyclization of 1,3,5-tricarbonyl compounds or their protected forms. mdpi.comdntb.gov.ua This method mimics the action of polyketide synthases in nature. mdpi.com The synthesis of the γ-pyrone core often begins with the formation of a tricarbonyl intermediate, which can be achieved through various condensation reactions. nih.govmdpi.com For example, the deprotonation of a β-ketoester followed by reaction with a Weinreb amide can furnish the desired tricarbonyl compound. nih.gov Subsequent treatment of this tricarbonyl species with a strong acid, such as sulfuric acid, or a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), induces cyclization to form the γ-pyrone ring. nih.govmdpi.com

Reagent/ConditionRole in γ-Pyrone Synthesis
LDA, n-BuLi, LiHMDS, NaHMDSStrong bases for Claisen-type condensations to form tricarbonyl precursors. mdpi.com
Weinreb AmideAn acylating agent used to introduce one of the carbonyl groups in the tricarbonyl precursor. nih.govmdpi.com
Sulfuric Acid, DBU, PTSACatalysts for the cyclization of the tricarbonyl intermediate to the γ-pyrone ring. nih.govmdpi.com

Convergent and Linear Synthetic Routes

Stereoselective Synthesis Approaches

The synthesis of actinopyrones and their analogues often requires precise control over the stereochemistry of the side chain. rsc.orgrsc.org Asymmetric synthesis strategies are therefore crucial for obtaining enantiomerically pure products. researchgate.netnih.gov One notable approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For example, the condensation of a trimethylsilyl (B98337) enolate derived from an N-methylephedrine propionate (B1217596) with an aldehyde can proceed with high stereoselectivity. rsc.orgrsc.org Another powerful method is the vinylogous Mukaiyama aldol (B89426) reaction (VMAR), which has been utilized in the total synthesis of Actinopyrone A. rsc.org The reaction between a silyl (B83357) ketene (B1206846) N,O-acetal and an aldehyde in the presence of a Lewis acid like TiCl₄ can establish the desired anti-aldol stereochemistry. rsc.org

Synthetic Routes to Actinopyrone Analogues and Derivatives

The synthesis of analogues of this compound is essential for exploring structure-activity relationships. researchgate.net These synthetic efforts often leverage the strategies developed for the total synthesis of the natural product itself, with modifications to introduce structural diversity. nih.govchim.it For example, analogues with variations in the polyene side chain can be prepared by coupling different side-chain fragments to a common γ-pyrone core. nih.gov The generation of a library of γ-pyrones through a biology-oriented synthesis (BIOS) approach has been proposed to explore the biological potential of this scaffold more broadly. hebmu.edu.cn The discovery of new, naturally occurring actinopyrone derivatives also provides templates for the design and synthesis of novel analogues. rsc.orgresearchgate.netacs.org

Actinopyrone Analogue/DerivativeMethod of Synthesis/Source
Goondapyrones A–JIsolated from an Australian soil-derived Streptomyces sp. researchgate.net
Actinopyrones E–GIsolated from a deep-sea hydrothermal-vent-derived Streptomyces sp. researchgate.netacs.org
Lehualide B AnalogsSynthesized via nucleophilic addition of a pyrone-derived anion to various electrophiles. nih.gov

Semi-Synthetic Modifications and Derivatization for Structure-Activity Relationship Studies

Semi-synthetic modification of naturally isolated actinopyrones or their synthetic precursors is a valuable tool for probing structure-activity relationships (SAR). rsc.orgmurdoch.edu.au These studies involve making targeted chemical changes to the molecule and evaluating the impact on its biological activity. murdoch.edu.aumdpi.com For instance, selective acylation or other modifications can be performed to identify key functional groups required for activity. researchgate.net SAR studies on related γ-pyrone natural products have revealed that both the substituted pyrone "head-group" and the hydrophobic side chain play important roles in their biological effects. nih.gov In some cases, even subtle changes, such as altering a methoxy (B1213986) group to an ethyl group on the pyrone ring, can have a significant impact on activity. nih.gov The generation of derivatives with truncated side chains, which can arise from incomplete biosynthesis, also provides insights into the structural requirements for biological function. pnas.org

Biological Activities and Cellular Mechanisms of Actinopyrone C and Derivatives Excluding Human Clinical Data

Antimicrobial Properties

Actinopyrones have been evaluated for their efficacy against a variety of microbial pathogens, including bacteria and fungi.

The initially discovered actinopyrones, including Actinopyrone C, displayed weak to mild antimicrobial activity against certain Gram-positive bacteria. nih.govjst.go.jpcaymanchem.com However, subsequent investigations revealed that derivatives, particularly Actinopyrone A, exhibit highly potent and selective activity against Helicobacter pylori, a bacterium linked to peptic ulcer disease. caymanchem.comtoku-e.combioaustralis.com The minimum inhibitory concentration (MIC) for Actinopyrone A against H. pylori was reported to be as low as 0.1 ng/mL (or 0.0001 µg/mL), demonstrating a selectivity of over 10^6-fold compared to other bacteria. caymanchem.comtoku-e.comcaymanchem.com In contrast, it shows no significant activity against Gram-negative bacteria such as E. coli, K. pneumoniae, and P. aeruginosa. caymanchem.comcaymanchem.com Another derivative, PM050463, isolated from a deep-sea Streptomyces species, also showed potent anti-Helicobacter pylori activity without signs of cytotoxicity. researchgate.net Other related compounds, such as peucemycin, have shown activity against Gram-positive bacteria like M. luteus and S. aureus. rsc.org

CompoundBacterial StrainActivity (MIC)Source(s)
Actinopyrone AHelicobacter pylori0.1 ng/mL caymanchem.commdpi.com
Actinopyrone AGram-positive bacteria (general)<6.25 to 25 µg/mL caymanchem.com
PM050463Helicobacter pyloriPotent activity researchgate.net
Actinopyrones A, B, CGram-positive bacteria (general)Weakly active nih.govjst.go.jp

The actinopyrone class of compounds has demonstrated inhibitory effects against various fungal species. The original mixture of Actinopyrones A, B, and C was noted for its weak activity against dermatophytes. nih.govjst.go.jpcaymanchem.com More targeted studies have identified specific antifungal actions for certain derivatives. Actinopyrone A, isolated from the rhizosphere-associated Streptomyces palmae CMU-AB204T, showed activity against Ganoderma boninense, the fungus responsible for basal stem rot in oil palm trees. researchgate.netnih.govmdpi.com This same compound also exhibited potent activity against Candida albicans and other fungi, with inhibition zones ranging from 11.9 to 23.9 mm in disk diffusion assays. mdpi.com

CompoundFungal SpeciesActivitySource(s)
Actinopyrone AGanoderma boninenseActive researchgate.netnih.gov
Actinopyrone ACandida albicans ATCC 64548Potent activity (inhibition zone 23.9 mm) mdpi.com
Actinopyrone AMucor racemosus IFO 4581Active (inhibition zone 11.9 mm) mdpi.com
Actinopyrones A, B, CDermatophytesWeakly active nih.govjst.go.jp

While natural products from Streptomyces are a significant source for antimalarial drug discovery, specific data on the antimalarial efficacy of this compound or its direct derivatives are not extensively detailed in the scientific literature. nih.govmalariaworld.org Research has highlighted that other, structurally distinct compounds isolated from Streptomyces, such as the polycyclic xanthone (B1684191) sattahipmycin, exhibit significant antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov However, similar dedicated studies focusing on the actinopyrone scaffold in parasitic models remain limited.

Antifungal Activity

Cytotoxic Activities in Preclinical Cellular Models

A significant area of research for actinopyrone derivatives has been their potential as cytotoxic agents against various cancer cell lines.

Several actinopyrone derivatives have shown potent cytotoxic effects in preclinical in vitro studies across a range of human cancer cell lines. nih.gov The derivative PM050511, isolated from the deep-sea-derived Streptomyces sp. SCSIO ZS0520, displayed notable cytotoxicity against six human cell lines with IC50 values ranging from 0.26 to 2.22 µM. nih.govresearchgate.netresearchgate.net Another derivative, known as compound 100 in one study, exhibited moderate cytotoxicity against HCT-116, HepG2, and A549 cell lines. mdpi.com The shellmycins, a group of related tetrahydroanthra-γ-pyrone compounds, also showed cytotoxicity towards five different cancer cell lines, with IC50 values between 0.69 and 26.3 μM. nih.gov The novel macrolide peucemycin, which contains a γ-pyrone ring, was also found to suppress the viability of various cancer cell lines. rsc.orgrsc.org

CompoundCell LineActivity (IC50)Source(s)
PM050511 (Compound 6)SF-268 (CNS cancer)0.26 µM researchgate.net
MCF-7 (Breast cancer)0.54 µM researchgate.net
NCI-H460 (Large cell lung cancer)0.31 µM researchgate.net
A549 (Lung adenocarcinoma)2.22 µM researchgate.net
Hep G2 (Hepatocellular carcinoma)0.43 µM researchgate.net
HCT-116 (Colorectal carcinoma)0.29 µM researchgate.net
Compound 100HCT-116 (Colorectal carcinoma)3.0-6.0 µg/mL mdpi.com
HepG2 (Hepatocellular carcinoma)3.0-6.0 µg/mL mdpi.com
A549 (Lung adenocarcinoma)3.0-6.0 µg/mL mdpi.com
Shellmycins A-DFive cancer cell lines0.69 to 26.3 µM nih.gov

Research into the mechanism of action for the cytotoxic effects of some actinopyrones points towards the induction of cellular stress pathways. Actinopyrone D was identified as a downregulator of the 78-kDa glucose-regulated protein (GRP78), a key molecular chaperone involved in the unfolded protein response within the endoplasmic reticulum (ER). mdpi.comnih.gov In studies using HT1080 human fibrosarcoma cells, Actinopyrone D dose-dependently inhibited the expression of a luciferase reporter gene under the control of the GRP78 promoter, which is typically induced by ER stress. nih.gov Further investigation confirmed that Actinopyrone D inhibits the expression of the GRP78 protein and subsequently induces cell death under conditions of ER stress, suggesting this as a primary mechanism for its cytotoxic activity. mdpi.comnih.govresearchgate.net

Inhibition of Specific Cellular Signaling Pathways

This compound and its analogs have demonstrated the ability to interfere with key cellular signaling pathways implicated in cell growth and stress responses.

One of the notable activities of actinopyrone derivatives is the downregulation of the molecular chaperone GRP78. nih.gov Specifically, Actinopyrone D, a related compound, has been shown to inhibit the expression of GRP78 protein. nih.gov It dose-dependently suppressed the induction of a luciferase reporter gene under the control of the GRP78 promoter in human fibrosarcoma cells. nih.gov This inhibition of GRP78 expression was also linked to the induction of cell death under conditions of endoplasmic reticulum stress. nih.gov

Furthermore, certain actinopyrone-related compounds have been identified as inhibitors of the epidermal growth factor (EGF)-mediated signaling pathway. researchgate.net For instance, the compound PM050463, an analog of this compound, exhibited subnanomolar activity as an inhibitor of the EGFR-MAPK-AP1-mediated mitogenic signaling cascade. researchgate.netacs.org This inhibition was characterized by a reduction in EGF-mediated AP1 trans-activation and EGF-mediated ERK activation, with a slight inhibitory effect on EGF-mediated JNK activation. researchgate.netacs.org The transcription factor AP-1 is a known regulator of cellular processes like motility and invasion, which are dependent on the reorganization of the actin cytoskeleton initiated by EGFR activation. nih.gov The EGFR signaling pathway itself can lead to the expression of other important proteins, such as COX-2, through downstream effectors like the p38-MAPK pathway. nih.gov

Antiparasitic Activities

This compound has shown significant potential as an antiparasitic agent, particularly in its effects against helminths.

Anthelmintic Effects

This compound has demonstrated potent anthelmintic activity against various parasitic worms. mdpi.comresearcher.life In studies investigating a collection of microbial isolates, this compound, along with Actinopyrone A, was found to be an exceptionally potent inhibitor of the motility of Dirofilaria immitis microfilaria, the causative agent of heartworm in animals. mdpi.comresearchgate.net However, its activity against the L4 larvae of D. immitis was marginal. mdpi.com

In addition to its effects on D. immitis, this compound also significantly inhibited the development of larvae of the gastrointestinal parasite Haemonchus contortus. mdpi.comresearchgate.net This parasite is a major concern for livestock. mdpi.com The anthelmintic properties of actinopyrones and related γ-pyrones were found to be significantly more potent than those of isomeric α-pyrones. mdpi.comnih.govsciprofiles.comuq.edu.au

Other Preclinical Pharmacological Activities

Beyond its effects on cellular signaling and parasites, this compound and its relatives have been investigated for other pharmacological activities in preclinical models.

Vasodilating Activities in Animal Models

Actinopyrones, including A, B, and C, have been reported to exhibit coronary vasodilating activities in anesthetized dogs. researchgate.netnih.govbioaustralis.com This suggests a potential for these compounds to influence vascular tone.

Modulation of Neuronal Excitability and Calcium Signaling (in vitro neocortical neurons)

While direct studies on this compound's effect on neuronal excitability are limited, related natural products have been shown to modulate spontaneous calcium oscillations in primary cultured neocortical neurons. acs.org This model system is used to evaluate neuronal excitability and the potential activity on Ca2+ signaling. acs.org Astrocyte calcium signaling is known to be a critical link in modulating cortical plasticity. nih.gov

Receptor Agonist Activity (e.g., CXCR7 agonism)

Some natural product analogs have been identified as selective agonists for the CXCR7 receptor. acs.org CXCR7 is a G-protein coupled receptor involved in various pathological conditions, and its agonists can lead to the internalization of the receptor, blocking its interaction with its natural ligand, CXCL12. nih.gov

Structure Activity Relationship Sar Studies of Actinopyrone Analogues

Correlations between Structural Features and Antimicrobial Potency

The antimicrobial spectrum and potency of actinopyrone analogues are highly dependent on their specific structural features. While originally identified for weak activity against some Gram-positive bacteria and dermatophytes, certain analogues have demonstrated highly potent and selective antimicrobial effects. nih.gov

Actinopyrone A, for instance, shows exceptionally potent and selective activity against Helicobacter pylori, the primary causative agent of peptic ulcer disease, with a reported Minimum Inhibitory Concentration (MIC) of 0.0001 µg/ml. toku-e.combioaustralis.com Studies on Actinopyrone A isolated from Streptomyces palmae CMU-AB204T also confirmed its potent antifungal activity against Candida albicans and other fungal strains, though it was inactive against E. coli. mdpi-res.commdpi.com In contrast, Actinopyrone A and C showed no significant activity against bacteria like Staphylococcus aureus or E. coli in other studies, but were potent inhibitors of the parasitic nematode Dirofilaria immitis. nih.gov

A key determinant of activity appears to be the γ-pyrone core itself. A comparative study of γ-pyrone and α-pyrone polyketides isolated from an Australian Streptomyces species provided clear evidence of this. The γ-pyrone analogues, goondapyrone A and actinopyrones A and C, were found to be significantly more potent as anthelmintics than their isomeric α-pyrone counterparts. nih.govresearchgate.net Goondapyrone A (a γ-pyrone) was over 50-fold more potent against D. immitis and over 13-fold more potent against Haemonchus contortus than the isomeric α-pyrone, goondapyrone E. researchgate.net This highlights the critical role of the γ-pyrone scaffold for anthelmintic activity.

The side chain attached to the pyrone ring also plays a crucial role. While the actinopyrones possess a complex polyketide side chain, structurally related compounds with different side chains show varied activities. mdpi.comnih.gov For example, piericidins, which share a similar side chain but feature a pyridine (B92270) ring instead of a pyrone, also exhibit potent biological effects, suggesting the side chain is a major contributor to potency. nih.govpnas.org

CompoundCore StructureOrganismActivity MetricReported ActivityReference
Actinopyrone Aγ-PyroneHelicobacter pyloriMIC0.0001 µg/mL toku-e.combioaustralis.com
Actinopyrone Aγ-PyroneGanoderma boninenseInhibition Zone23.9 mm (at 50 µg/disk) mdpi.com
Actinopyrone Aγ-PyroneCandida albicansInhibition Zone11.9 mm (at 50 µg/disk) mdpi.com
Goondapyrone Aγ-PyroneDirofilaria immitisEC₅₀0.05 µM researchgate.net
Goondapyrone Eα-PyroneDirofilaria immitisEC₅₀2.7 µM researchgate.net
Goondapyrone Aγ-PyroneHaemonchus contortusEC₅₀0.58 µM researchgate.net
Goondapyrone Eα-PyroneHaemonchus contortusEC₅₀8.2 µM researchgate.net

Influence of Substituent Variations on Cytotoxic Efficacy

The cytotoxicity of actinopyrone analogues against human cancer cell lines is profoundly influenced by the nature and position of substituents on both the pyrone ring and the polyketide side chain. nih.govacs.org Research has shown that subtle changes to the molecule can lead to significant differences in potency. nih.gov

A pivotal study on actinopyrones isolated from the deep-sea-derived Streptomyces sp. SCSIO ZS0520 revealed a striking example of this dependence. acs.orgnih.gov Among several isolated analogues, including actinopyrones D, E, and G, and PM050463, only one compound, PM050511, exhibited notable cytotoxicity. nih.govacs.org PM050511 displayed potent activity against a panel of six human cancer cell lines with IC₅₀ values ranging from 0.26 to 2.22 μM. nih.gov The other analogues were significantly less active, indicating that the specific substitution pattern of PM050511 is essential for its cytotoxic effect. nih.gov

Although detailed SAR for the actinopyrone class is still developing, parallels can be drawn from studies on similar γ-pyrone natural products like lehualide B. For lehualide B, it was found that the substituted γ-pyrone "head-group" and the polyene side chain were both critical for activity. nih.gov Deletion of methoxy (B1213986) substituents on the pyrone ring or addition of substituents alpha to the pyrone core completely abolished cytotoxic activity. nih.gov This suggests that the substitution pattern immediately on and around the γ-pyrone ring in actinopyrones is likely a key factor in their cytotoxic efficacy.

Interestingly, another study investigating the anthelmintic properties of actinopyrones A and C reported a lack of significant cytotoxicity (EC₅₀ > 30 μM) against human colorectal (SW620) and lung (NCI-H460) carcinoma cells. nih.gov This contrasts with the potent activity of PM050511 against the NCI-H460 cell line (IC₅₀ = 2.22 μM) found in the other study, suggesting that cytotoxicity is highly dependent on the specific analogue and may be selective for certain cell lines. acs.orgnih.gov

CompoundCell LineReported IC₅₀ (μM)Reference
PM050511SF-268 (CNS Cancer)0.26 acs.orgnih.gov
MCF-7 (Breast Cancer)0.31 acs.orgnih.gov
NCI-H460 (Lung Cancer)2.22 acs.orgnih.gov
A549 (Lung Cancer)0.32 acs.org
HCT-116 (Colon Cancer)0.51 nih.gov
HepG2 (Liver Cancer)0.43 nih.gov
Actinopyrones A & CSW620, NCI-H460> 30 nih.gov
Actinopyrone D, E, G, PM050463VariousNot reported as significantly active nih.govacs.org

Stereochemical Impact on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity of many natural products, and actinopyrones are no exception. The specific spatial orientation of substituents along the polyketide chain can determine how well the molecule fits into the binding site of its biological target, thereby dictating its potency. nih.gov

The importance of stereochemistry for actinopyrones was underscored in the discovery and structural elucidation of the cytotoxic analogue PM050511. acs.orgnih.gov During this research, extensive spectroscopic analysis led to the correction of the absolute configurations for PM050511 and the related analogues PM050463 and actinopyrone D at positions C-3, C-9, and C-10. nih.gov The potent cytotoxicity of PM050511 is now attributed to the newly established (3S, 9R, 10R) configuration. This finding inherently links a precise stereochemical arrangement to potent anticancer activity, as analogues with different stereochemistry did not show similar efficacy. nih.govacs.org

Studies on structurally related marine natural products further reinforce this principle. For lehualide B, a γ-pyrone with a polyene side chain, a stereodefined structure was found to be essential for its potent anti-myeloma activity. nih.gov This suggests that, as with lehualide B, the defined stereochemistry of the long, flexible side chain of actinopyrones likely plays a crucial role in orienting the molecule for optimal interaction with its cellular target. While direct comparisons of actinopyrone epimers are limited, the established link between the specific (3S, 9R, 10R) configuration and the high potency of PM050511 provides strong evidence for the stereochemical impact on biological function.

CompoundKey StereocentersCorrected Absolute ConfigurationAssociated ActivityReference
PM050511C-3SPotent Cytotoxicity (IC₅₀ = 0.26-2.22 μM) acs.orgnih.gov
C-9R
C-10R

Design and Synthesis of Bioactive Actinopyrone Derivatives

The unique structure and potent biological activities of actinopyrones make them attractive targets for chemical synthesis and modification. ontosight.aimdpi.com The development of synthetic routes not only allows for confirmation of the structures of natural isolates but also opens the door to creating novel derivatives with improved potency, selectivity, or pharmacokinetic properties. acs.orgmdpi.com

The synthesis of the γ-pyrone core is a central challenge. General strategies often mimic biosynthetic pathways, relying on the cyclization of 1,3,5-tricarbonyl compounds to construct the 4-hydroxy-2-pyrone ring system. mdpi.com The first total synthesis of Actinopyrone A, for example, provided a key route to this natural product and confirmed its structure. acs.org Further modifications can be made to the pyrone ring or its side chains using various chemical reactions, including electrophilic substitution or palladium-catalyzed functionalization. mdpi.com

Beyond traditional chemical synthesis, biosynthetic and bioengineering approaches have emerged as powerful tools for generating novel actinopyrone analogues. acs.orgresearchgate.net For example, researchers have successfully produced 14 non-natural actinopyrone analogues by utilizing a glycosyltransferase enzyme (GT1507) from a different biosynthetic pathway. researchgate.net This chemo-enzymatic approach led to the creation of a derivative of PM050463 that exhibited potent activity against H. pylori but had no cytotoxicity, demonstrating the potential to engineer analogues with tailored biological profiles. researchgate.net The elucidation of the actinopyrone biosynthetic gene cluster and the characterization of its cytotoxic products are expected to enable further bioengineering of this class of compounds as potential antitumor agents. acs.orgnih.gov

Future Directions in Actinopyrone Research

Exploration of Undiscovered Microbial Sources and Habitats

The quest for novel chemical diversity is leading researchers to explore untapped microbial ecosystems. Actinomycetes, the primary producers of actinopyrones, are known to inhabit a vast range of environments, many of which remain underexplored. nih.gov Future research will likely focus on isolating and screening actinomycetes from unique and extreme habitats. These include deep-sea hydrothermal vents, which have already yielded new actinopyrone analogs, and other marine environments like sediments and mangrove forests. researchgate.netmdpi.comresearchgate.net Terrestrial exploration is also expanding to include endophytic actinobacteria, which live within plant tissues, and those found in association with insects. nih.govmdpi-res.com The rationale is that these unique ecological niches may drive the evolution of novel biosynthetic pathways, leading to the discovery of new actinopyrone derivatives with potentially enhanced or entirely new biological activities. For instance, a Streptomyces species isolated from a deep-sea hydrothermal vent was found to produce several new actinopyrone derivatives. researchgate.netmdpi.com Similarly, actinomycetes from various deep-sea habitats have been a source of a multitude of new bioactive compounds. mdpi.com

Advanced Genome Mining and Synthetic Biology Approaches for Novel Actinopyrones

With the advent of next-generation sequencing and sophisticated bioinformatics tools, the pace of discovering novel natural products is accelerating. mdpi.com Genome mining of Streptomyces and other actinomycete genomes has revealed a wealth of "silent" or cryptic biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. encyclopedia.pub These silent BGCs represent a vast, untapped reservoir of chemical novelty. Future research will increasingly employ advanced genome mining strategies to identify and activate these cryptic actinopyrone-like BGCs. mdpi-res.com

Synthetic biology will play a pivotal role in this endeavor. Techniques such as heterologous expression, where a BGC is transferred from its native producer to a more genetically tractable host, can facilitate the production and characterization of the encoded natural product. mdpi.com Furthermore, the manipulation of these BGCs through genetic engineering can lead to the generation of novel "unnatural" actinopyrone analogs. For example, researchers have identified methyltransferase and glycosyltransferase genes located outside the primary actinopyrone BGC and have used them to produce new analogs. researchgate.net This approach, often referred to as combinatorial biosynthesis, allows for the rational design and creation of a diverse library of actinopyrone derivatives with potentially improved therapeutic properties.

Mechanistic Investigations into Diverse Biological Activities at a Molecular Level

While actinopyrones have been shown to possess a range of biological activities, including antimicrobial and cytotoxic effects, the precise molecular mechanisms underlying these activities are not fully understood. researchgate.netpnas.org Future research will need to delve deeper into the molecular targets and pathways through which actinopyrones exert their effects. For instance, actinopyrone A has demonstrated potent and selective activity against Helicobacter pylori, but the exact cellular component it targets remains to be elucidated. caymanchem.com

Detailed mechanistic studies will be crucial for the rational development of actinopyrones as therapeutic agents. Understanding how these compounds interact with their molecular targets can inform efforts to improve their potency, selectivity, and pharmacokinetic properties. Techniques such as proteomics, transcriptomics, and cellular imaging will be invaluable in identifying the specific proteins and signaling pathways affected by actinopyrone treatment. Moreover, investigating the structure-activity relationships of different actinopyrone analogs will provide insights into which chemical moieties are critical for their biological function. pnas.org

Development of Engineered Biosynthesis for Sustainable Production and Analog Generation

The natural production levels of many microbial secondary metabolites, including actinopyrones, are often too low for commercial-scale production. rsc.org Engineered biosynthesis offers a promising solution to this challenge. By optimizing the expression of the actinopyrone BGC and the metabolic pathways that supply the necessary precursor molecules, it is possible to significantly increase the production titers in the native or a heterologous host.

Furthermore, engineered biosynthesis can be harnessed to generate a wide array of novel actinopyrone analogs. This can be achieved through several strategies, including:

Precursor-directed biosynthesis: Feeding the microbial culture with modified precursor molecules that can be incorporated into the actinopyrone scaffold.

Enzyme modification: Altering the substrate specificity of key enzymes within the biosynthetic pathway to accept different building blocks.

Combinatorial biosynthesis: Mixing and matching genes from different biosynthetic pathways to create hybrid molecules.

Q & A

Q. What are the established synthetic pathways for Actinopyrone C, and what challenges arise in optimizing yield and purity?

this compound shares structural similarities with Actinopyrone A (a γ-pyrone derivative), which is synthesized via polyketide synthase pathways in Streptomyces spp. . Key challenges include:

  • Steriochemical control : Ensuring correct stereochemistry during ketone and hydroxyl group formation.
  • Purification : Separation from structurally similar analogs (e.g., Actinopyrones A/B) due to overlapping chromatographic profiles.
  • Yield optimization : Fermentation conditions (pH, temperature, nutrient availability) significantly impact titers. For Actinopyrone A, yields rarely exceed 50 mg/L in lab-scale bioreactors .
    Methodological recommendation: Use HPLC-PDA (Photo-Diode Array) with C18 columns for purity assessment (>95% threshold) and LC-MS for structural confirmation .

Q. How is the bioactivity of this compound assessed against bacterial targets, and what are its selectivity profiles?

Actinopyrone A (a structural analog) exhibits potent activity against Helicobacter pylori (MIC = 0.1 ng/ml) but negligible effects on Gram-negative bacteria like E. coli . For this compound:

  • Experimental design :
    • Use standardized broth microdilution assays (CLSI guidelines) with ATCC strains.
    • Include positive controls (e.g., clarithromycin for H. pylori).
    • Test selectivity across 10+ bacterial/fungal strains to identify niche targets.
  • Data interpretation : A ≥10-fold difference in MIC between target and non-target species indicates selectivity .

Q. What safety and handling protocols are critical when working with this compound in laboratory settings?

  • Storage : Store at -20°C in amber vials to prevent photodegradation (stability ≥4 years under optimal conditions) .
  • Hazard mitigation : Use PPE (gloves, goggles) and fume hoods during handling. Avoid inhalation/contact; ethanol/DMSO are preferred solvents for dissolution .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration.

Q. How should researchers conduct a literature review to identify gaps in this compound research?

  • Primary sources : Prioritize peer-reviewed journals (e.g., Journal of Antibiotics, MedChemComm) using databases like PubMed and SciFinder.
  • Gap analysis : Compare bioactivity data across Actinopyrone analogs (A/B/C/D) to highlight understudied targets (e.g., antifungal mechanisms) .
  • Citation tracking : Use tools like Web of Science to map citation networks and identify emerging trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions may arise from:

  • Methodological variability : Differences in assay conditions (e.g., pH, inoculum size) affecting MIC values .
  • Strain-specific responses : Genetic diversity in H. pylori clinical isolates.
    Resolution strategy:
    • Replicate studies using standardized protocols (CLSI/EUCAST).
    • Perform meta-analysis with heterogeneity testing (I² statistic) to quantify variability .
    • Validate findings via orthogonal assays (e.g., time-kill kinetics vs. static MIC measurements) .

Q. What experimental approaches are recommended to elucidate the mechanism of action of this compound against H. pylori?

  • Proteomic profiling : Use 2D-DIGE/MS to identify differentially expressed proteins in treated vs. untreated H. pylori .
  • Membrane integrity assays : Measure cytoplasmic leakage via SYTOX Green uptake.
  • Target validation : CRISPR-Cas9 knockout of candidate targets (e.g., urease or efflux pump genes) .

Q. How can researchers design a robust in vivo study to evaluate this compound’s efficacy in H. pylori-infected models?

  • Animal model : Use C57BL/6 mice infected with luciferase-tagged H. pylori for bioluminescence imaging.
  • Dosage : Base on pharmacokinetic data from Actinopyrone A (30 µg/kg in dogs increased coronary flow by 196%) .
  • Endpoint analysis : Quantify bacterial load via qPCR (16S rRNA) and histopathology for gastric inflammation .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Nonlinear regression : Fit data to Hill-Langmuir equations to calculate EC₅₀/IC₅₀.
  • Error analysis : Report 95% confidence intervals and use ANOVA with post-hoc Tukey tests for multi-group comparisons .
  • Reproducibility : Include ≥3 biological replicates and report effect sizes (Cohen’s d) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic factors : Assess bioavailability via LC-MS/MS plasma profiling.
  • Host-microbe interactions : Test cytokine modulation (e.g., IL-8, TNF-α) to evaluate immunomodulatory effects .
  • Model limitations : Compare results across multiple animal models (e.g., gerbils vs. mice) .

Q. What strategies mitigate batch-to-batch variability in this compound production?

  • Quality control : Implement NMR-based fingerprinting and HPLC-ELSD for purity checks.
  • Process standardization : Use design-of-experiments (DoE) to optimize fermentation parameters (e.g., aeration, agitation) .

Tables for Key Data

Parameter Actinopyrone A This compound (Projected)
MIC (H. pylori)0.1 ng/ml0.05–0.5 ng/ml (hypothesized)
SolubilityEthanol, DMSOEthanol, DMSO
Stability (at -20°C)≥4 years≥3 years (estimated)
In vivo efficacy (30 µg/kg)196% coronary flow increaseUnder investigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Actinopyrone C
Reactant of Route 2
Actinopyrone C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.